molecular formula C14H22O B12770574 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- CAS No. 82890-08-2

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-

Cat. No.: B12770574
CAS No.: 82890-08-2
M. Wt: 206.32 g/mol
InChI Key: MVPDTCQYNRKWJA-UULPFXLMSA-N
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Description

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a butenone moiety and a cyclohexyl group with multiple substituents. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of a suitable aldehyde with a ketone, followed by dehydration to form the butenone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the butenone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Buten-2-one, 3-methyl-4-((1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-, (3E)-
  • 3-Buten-2-one, 4-((1R,3R,6R)-6-(β-D-glucopyranosyloxy)-1,3-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)-

Uniqueness

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific structural features, such as the presence of a methylene group on the cyclohexyl ring and the (3E) configuration of the butenone moiety

Properties

CAS No.

82890-08-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m1/s1

InChI Key

MVPDTCQYNRKWJA-UULPFXLMSA-N

Isomeric SMILES

C[C@@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C

Canonical SMILES

CC1CCC(=C)C(C1(C)C)C=CC(=O)C

Origin of Product

United States

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